molecular formula C9H17NO2 B579985 Methyl 2-(Piperidin-3-yl)propanoate CAS No. 90950-43-9

Methyl 2-(Piperidin-3-yl)propanoate

Cat. No.: B579985
CAS No.: 90950-43-9
M. Wt: 171.24
InChI Key: TTYJHBMVCJYYQI-UHFFFAOYSA-N
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Description

Methyl 2-(Piperidin-3-yl)propanoate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Piperidin-3-yl)propanoate typically involves the esterification of 2-(Piperidin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Piperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Piperidin-3-yl)propanoic acid.

    Reduction: Formation of 2-(Piperidin-3-yl)propanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(Piperidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(Piperidin-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(Piperidin-4-yl)propanoate
  • Ethyl 2-(Piperidin-3-yl)propanoate
  • Methyl 2-(Pyrrolidin-3-yl)propanoate

Uniqueness

Methyl 2-(Piperidin-3-yl)propanoate is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The position of the piperidine ring and the ester group can significantly impact its chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

Methyl 2-(Piperidin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. Research indicates that the compound can modulate biochemical pathways by binding to molecular targets, which may lead to alterations in cellular functions.

  • Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : It may also interact with neurotransmitter receptors, influencing neurological functions.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Effectiveness
Ovarian Cancer15Moderate
Breast Cancer20Limited
Non-cancerous Cells>100Low toxicity

This table summarizes the cytotoxicity observed in vitro, suggesting a selective action against cancer cells while sparing healthy cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It exhibits activity against several bacterial strains, which could be beneficial for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that this compound could be explored further for its potential use in treating infections.

Case Studies

  • Anticancer Study : A study published in Pharmaceuticals evaluated the effects of this compound on ovarian cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation, leading to a significant reduction in tumor growth in animal models .
  • Antimicrobial Efficacy : In a recent investigation, the compound was tested against multi-drug resistant strains of bacteria. The results showed promising activity, particularly against Staphylococcus aureus, suggesting its potential application in combating antibiotic resistance .

Applications in Medicine and Industry

This compound is being studied for various applications:

  • Drug Development : Its unique structure allows it to serve as a precursor for synthesizing more complex pharmaceutical compounds.
  • Therapeutic Uses : Given its anticancer and antimicrobial activities, it may be developed into therapeutic agents targeting specific diseases.
  • Research Applications : Used as an intermediate in organic synthesis, it plays a crucial role in developing novel compounds with enhanced biological activities.

Properties

CAS No.

90950-43-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24

IUPAC Name

methyl 2-piperidin-3-ylpropanoate

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12-2)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

TTYJHBMVCJYYQI-UHFFFAOYSA-N

SMILES

CC(C1CCCNC1)C(=O)OC

Synonyms

α-Methyl-3-piperidineacetic Acid Methyl Ester; 

Origin of Product

United States

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